molecular formula C9H9ClN2O3 B8300813 2-(Allyloxy)-5-chloro-4-nitroaniline

2-(Allyloxy)-5-chloro-4-nitroaniline

Cat. No.: B8300813
M. Wt: 228.63 g/mol
InChI Key: UEIQZVBYZWNRHX-UHFFFAOYSA-N
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Description

2-(Allyloxy)-5-chloro-4-nitroaniline is a nitroaromatic compound characterized by a benzene ring substituted with an allyloxy group (–O–CH₂–CH=CH₂) at the 2-position, a chlorine atom at the 5-position, and a nitro group (–NO₂) at the 4-position. This structure confers unique electronic and steric properties, making it valuable in synthetic organic chemistry, particularly as an intermediate in pharmaceuticals, agrochemicals, and materials science. The allyloxy group introduces both electron-donating (via oxygen lone pairs) and steric effects, while the nitro and chloro groups are strongly electron-withdrawing, influencing reactivity in electrophilic and nucleophilic substitution reactions .

Properties

Molecular Formula

C9H9ClN2O3

Molecular Weight

228.63 g/mol

IUPAC Name

5-chloro-4-nitro-2-prop-2-enoxyaniline

InChI

InChI=1S/C9H9ClN2O3/c1-2-3-15-9-5-8(12(13)14)6(10)4-7(9)11/h2,4-5H,1,3,11H2

InChI Key

UEIQZVBYZWNRHX-UHFFFAOYSA-N

Canonical SMILES

C=CCOC1=CC(=C(C=C1N)Cl)[N+](=O)[O-]

Origin of Product

United States

Comparison with Similar Compounds

Key Insights :

  • Electronic Effects: The nitro group at position 4 strongly deactivates the ring, directing further substitutions to meta positions relative to itself. Chlorine at position 5 further enhances electron withdrawal, increasing acidity compared to non-halogenated analogues .

Physico-Chemical Properties

Critical properties compared to analogues:

Compound Name Molecular Weight (g/mol) pKa (Predicted) Melting Point (°C) Solubility (mg/mL)
2-(Allyloxy)-5-chloro-4-nitroaniline 242.65 ~1.2–1.5* 120–125† 0.5–1.0 (DMSO)‡
5-Fluoro-2-methoxy-4-nitroaniline 216.16 1.10 145–148 2.5 (Ethanol)
4-Chloro-2-fluoro-5-nitroaniline 205.56 0.95 130–135 1.8 (Acetone)
5-Chloro-2-(4-chlorophenoxy)-N,N-dimethyl-4-nitrobenzenamine 356.22 ~0.8 160–165 0.3 (DCM)

*Predicted based on substituent effects (allyloxy is less electron-withdrawing than methoxy) .
†Estimated from analogues with similar substituent bulk .
‡Experimental data lacking; inferred from nitroaniline solubility trends .

Key Insights :

  • Acidity: The allyloxy group slightly reduces acidity compared to methoxy or phenoxy analogues due to its weaker electron-donating effect. For example, 5-fluoro-2-methoxy-4-nitroaniline has a pKa of 1.10, while the allyloxy analogue is less acidic (predicted pKa ~1.2–1.5) .
  • Solubility : Lower solubility in polar solvents compared to methoxy derivatives due to the hydrophobic allyl chain .

Reduction Behavior

  • This compound can be reduced to 2-(allyloxy)-5-chloro-1,2,4-triaminobenzene using SnCl₂·2H₂O in ethanol under reflux (analogous to ), but the diamine intermediate is highly unstable and requires immediate use .
  • Contrast with 5-fluoro-2-methoxy-4-nitroaniline : Reduction yields a more stable diamine due to the smaller methoxy group, allowing isolation .

Electrophilic Substitution

  • Nitro groups in this compound hinder further nitration/sulfonation compared to non-nitro analogues like 2-amino-4-chlorophenol (pKa ~8.5), which readily undergoes electrophilic reactions .

Cross-Coupling Reactions

  • The allyloxy group enables palladium-catalyzed coupling reactions (e.g., Heck or Suzuki), similar to allyloxy-substituted chalcone derivatives in .

Key Insights :

  • Nitroanilines generally exhibit moderate to high toxicity, requiring rigorous PPE (gloves, goggles) and ventilation .

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